molecular formula C10H19NO6 B13726835 NH-bis(PEG1-acid)

NH-bis(PEG1-acid)

Cat. No.: B13726835
M. Wt: 249.26 g/mol
InChI Key: AUDMMGYLBOGZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NH-bis(PEG1-acid) is a polyethylene glycol (PEG) derivative containing biotin and carboxylic acid moieties. This compound is known for its high solubility in water and other solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of biotin allows for protein conjugation and biotin labeling, making it a valuable tool in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

NH-bis(PEG1-acid) is synthesized through a series of chemical reactions involving polyethylene glycol. The process typically involves the reaction of PEG with biotin and carboxylic acid groups. Common reagents used in this synthesis include N-hydroxysuccinimide (NHS) esters, which react under neutral conditions .

Industrial Production Methods

In industrial settings, NH-bis(PEG1-acid) is produced in bulk quantities. The process involves the use of high-purity PEG linkers and advanced conjugation techniques to ensure the final product meets stringent quality standards. The compound is often stored at -20°C to maintain its stability and purity.

Scientific Research Applications

NH-bis(PEG1-acid) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NH-bis(PEG1-acid) involves its ability to form stable amide bonds with amine-containing biomolecules. This is facilitated by the carboxylic acid groups present in the compound. The biotin moiety allows for specific binding to proteins, making it a valuable tool for protein conjugation and labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NH-bis(PEG1-acid) stands out due to its biotin moiety, which allows for specific protein conjugation and labeling. This makes it particularly useful in biochemical assays and drug delivery systems, where specific targeting is crucial .

Properties

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

3-[2-[2-(2-carboxyethoxy)ethylamino]ethoxy]propanoic acid

InChI

InChI=1S/C10H19NO6/c12-9(13)1-5-16-7-3-11-4-8-17-6-2-10(14)15/h11H,1-8H2,(H,12,13)(H,14,15)

InChI Key

AUDMMGYLBOGZAK-UHFFFAOYSA-N

Canonical SMILES

C(COCCNCCOCCC(=O)O)C(=O)O

Origin of Product

United States

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